molecular formula C11H15ClFN3O B6629786 3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide

3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide

Cat. No.: B6629786
M. Wt: 259.71 g/mol
InChI Key: URJASXGAKMTAKV-UHFFFAOYSA-N
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Description

3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms

Properties

IUPAC Name

3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3O/c1-11(2,10(17)14-3)6-16-9-8(13)4-7(12)5-15-9/h4-5H,6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJASXGAKMTAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=N1)Cl)F)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .

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